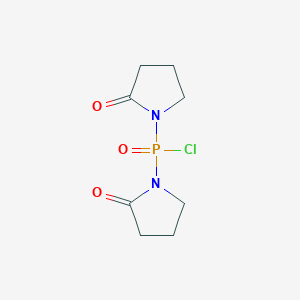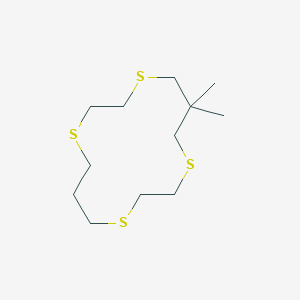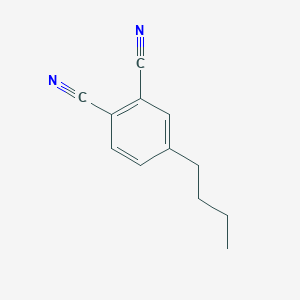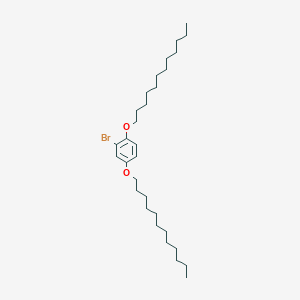![molecular formula C12H6S9 B14271144 2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 141124-70-1](/img/structure/B14271144.png)
2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole) , is a heterocyclic organic compound. Its chemical formula is C20H12S4. The compound features two anthracene-derived units connected by a sulfur bridge, forming a central core of fused dithiole rings .
準備方法
Synthetic Routes: The synthetic routes for this compound involve the cyclization of appropriate precursors. One common approach is the reaction between anthracene-9,10-dione and 1,3-dithiole-2-thione under suitable conditions. The reaction proceeds via a series of steps, leading to the formation of the central dithiole core.
Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale production.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dithiole rings can yield various products, including dithiolanes.
Substitution: Substituents can be introduced at different positions on the anthracene and dithiole rings.
Oxidizing Agents: Examples include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.
科学的研究の応用
This compound has diverse applications:
Chemistry: It serves as a building block for constructing more complex organic molecules.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: Its unique structure may find use in materials science, such as organic semiconductors.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are related dithiole compounds, the specific combination of anthracene and dithiole moieties makes this compound distinctive. Similar compounds include other dithioles and anthracene derivatives.
特性
CAS番号 |
141124-70-1 |
|---|---|
分子式 |
C12H6S9 |
分子量 |
438.8 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]sulfanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S9/c1-2-14-9(13-1)11-17-5-7(20-11)19-8-6-18-12(21-8)10-15-3-4-16-10/h1-6H |
InChIキー |
RACQRQYYECRFMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C2SC=C(S2)SC3=CSC(=C4SC=CS4)S3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


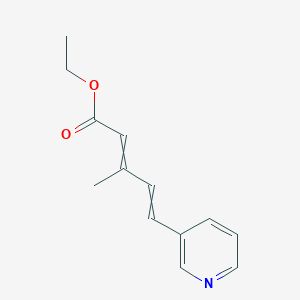
silane](/img/structure/B14271067.png)
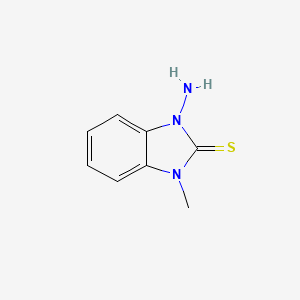
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
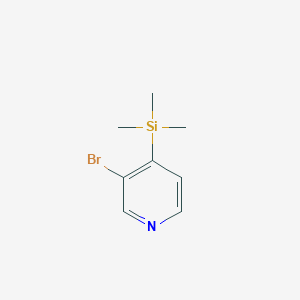
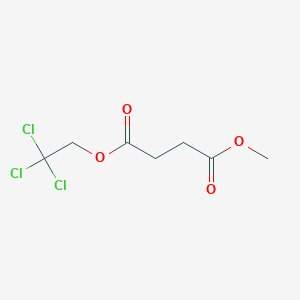
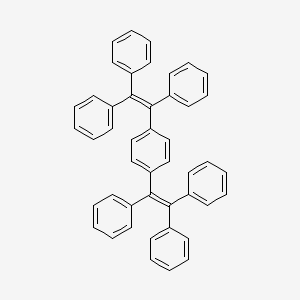
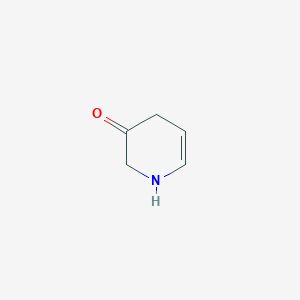
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
